

Neuromedin C: A Technical Guide to a Potent Bombesin-Like Peptide

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Compound of Interest

Compound Name: Neuromedin C

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Abstract

Neuromedin C (NMC), a decapeptide originally isolated from porcine spinal cord, is a prominent member of the bombesin-like peptide family.^{[1][2]} It is identical to the C-terminal fragment (residues 18-27) of Gastrin-Releasing Peptide (GRP) and functions as a potent agonist, primarily at the bombesin receptor subtype 2 (BB2), also known as the GRP receptor (GRPR).^{[2][3]} Through the activation of Gq protein-coupled signaling pathways, NMC elicits a wide range of physiological effects, including smooth muscle contraction, modulation of exocrine and endocrine secretions, and regulation of feeding behavior.^{[3][4][5]} Its high affinity for the BB2 receptor, which is often overexpressed in various cancers, positions NMC and its analogs as significant tools in oncological research and as potential targeting agents for diagnostics and therapeutics.^{[6][7]} This technical guide provides an in-depth overview of **Neuromedin C**, focusing on its receptor binding, signaling mechanisms, quantitative data, and key experimental protocols for its study.

Introduction to Neuromedin C and the Bombesin Family

The bombesin receptor family consists of three G protein-coupled receptors (GPCRs) in mammals: BB1 (Neuromedin B receptor), BB2 (Gastrin-Releasing Peptide receptor), and the orphan receptor BB3.^{[8][9]} These receptors are activated by a group of structurally related

peptides, including bombesin (originally from frog skin), and its mammalian counterparts, Neuromedin B (NMB) and Gastrin-Releasing Peptide (GRP).[9]

Neuromedin C (NMC) is not a direct product of its own gene but is rather a cleavage product of GRP, specifically GRP(18-27).[3][10] Its amino acid sequence is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂. [1][11] Despite its origin as a fragment, NMC demonstrates potent biological activity, often comparable to or exceeding that of full-length GRP, particularly at the BB2 receptor.[4]

Receptor Binding Profile and Selectivity

NMC exhibits a distinct selectivity profile, binding with high affinity to the BB2 receptor, while showing significantly lower affinity for the BB1 receptor and negligible affinity for the BB3 receptor. This makes NMC a valuable tool for selectively probing BB2 receptor function.

Data Presentation: Quantitative Binding and Functional Data

The following tables summarize the quantitative data regarding the binding affinity and functional potency of **Neuromedin C** and related peptides at bombesin receptors.

Table 1: Competitive Binding Affinities (IC₅₀, nM) of Bombesin-like Peptides

Peptide	Receptor Target	Measurement	Value (nM)	Source
Neuromedin C	Rat Pancreatic Membranes	IC ₅₀ vs. 125I-GRP	0.4	[4]
Bombesin	Rat Pancreatic Membranes	IC ₅₀ vs. 125I-GRP	0.5	[4]
Neuromedin B	Rat Pancreatic Membranes	IC ₅₀ vs. 125I-GRP	1.8	[4]
GRP	Rat Pancreatic Membranes	IC ₅₀ vs. 125I-GRP	2.6	[4]

IC50: The concentration of a ligand that displaces 50% of the specific binding of a radiolabeled ligand.

Table 2: Functional Potency (EC50, nM) in Pancreatic Acini

Peptide	Functional Assay	Measurement	Value (nM)	Source
Neuromedin C	Amylase Secretion	EC50	0.3	[4]
Neuromedin C	Inositol Phosphate Production	EC50	5	[4]
Bombesin	Amylase Secretion	EC50	0.2	[4]
Bombesin	Inositol Phosphate Production	EC50	3	[4]
Neuromedin B	Amylase Secretion	EC50	2	[4]
Neuromedin B	Inositol Phosphate Production	EC50	141	[4]

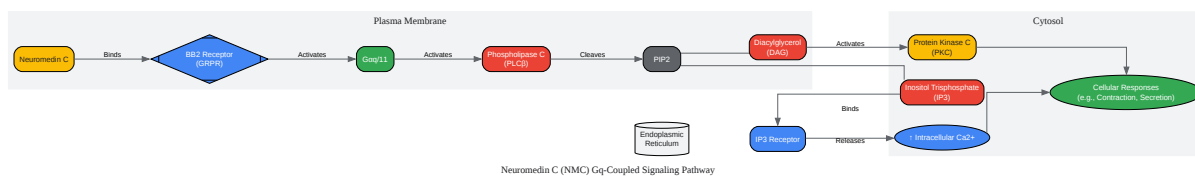
EC50: The concentration of a drug that gives a half-maximal response.

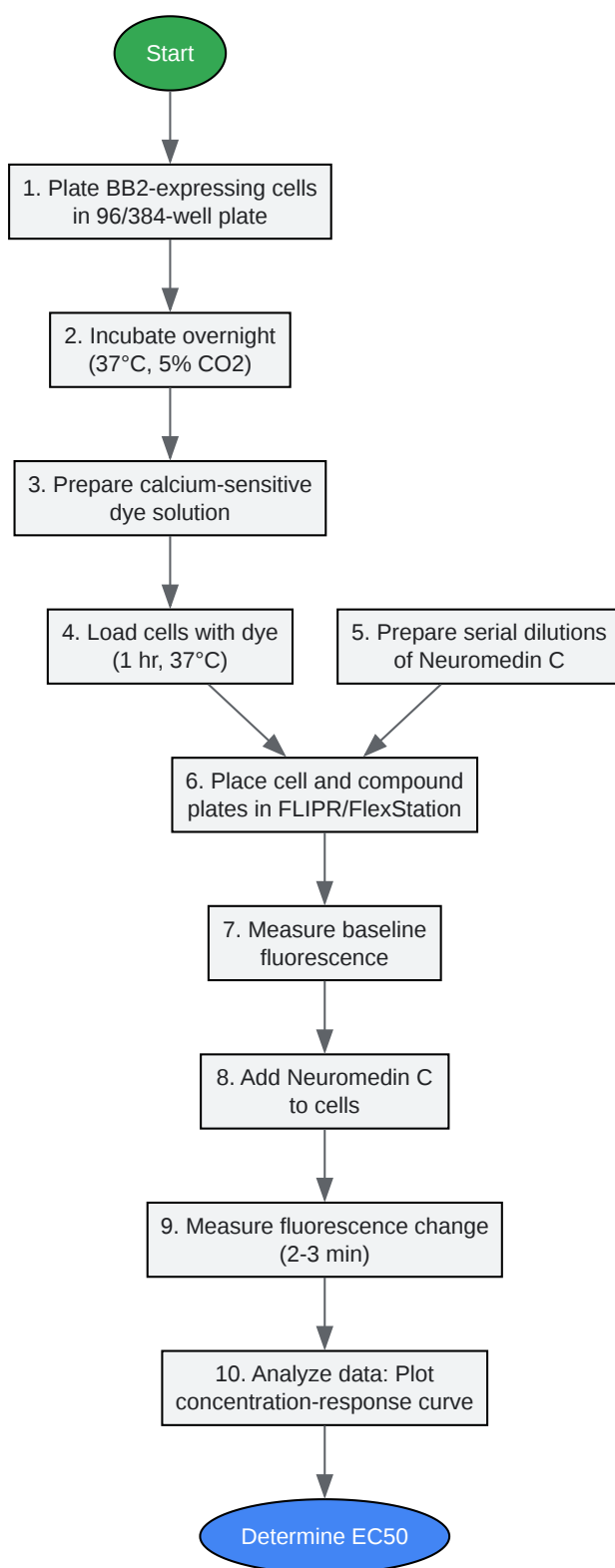
Signaling Pathways

Upon binding to the BB2 receptor, **Neuromedin C** initiates a canonical Gαq-mediated signaling cascade. This pathway is central to many of its physiological effects. The activation of the Gαq subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[\[1\]](#)[\[12\]](#)[\[13\]](#) IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[\[12\]](#)[\[14\]](#)

Concurrently, DAG remains in the plasma membrane where it activates protein kinase C (PKC).^{[1][12]}

Visualization: Neuromedin C Signaling Pathway





Workflow for a FLIPR-Based Calcium Mobilization Assay

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